molecular formula C7H3Cl2N3O2 B171995 5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 168123-76-0

5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione

Cat. No. B171995
CAS RN: 168123-76-0
M. Wt: 232.02 g/mol
InChI Key: CBXXVEOEMNTYBJ-UHFFFAOYSA-N
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Description

“5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione” is a chemical compound with the molecular formula C7H3Cl2N3 . It has a molecular weight of 200.03 . This compound is used as an essential precursor in the construction of chemical structures pivotal in the pharmacological realm .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Cl2N3/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5,7-dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-3-1-2-4(5(9)11-3)12-7(14)6(13)10-2/h1H,(H,10,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXXVEOEMNTYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572319
Record name 5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168123-76-0
Record name 5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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